molecular formula C5H7Cl2NO B2478873 N-(2,2-dichloroethenyl)propanamide CAS No. 37001-11-9

N-(2,2-dichloroethenyl)propanamide

Cat. No.: B2478873
CAS No.: 37001-11-9
M. Wt: 168.02
InChI Key: VIFZXNSINBITNE-UHFFFAOYSA-N
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Description

N-(2,2-dichloroethenyl)propanamide is a chemical compound with the molecular formula C5H7Cl2NO and a molecular weight of 168.02 g/mol . It is known for its unique structure, which includes a dichloroethenyl group attached to a propanamide backbone. This compound is utilized in various research and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dichloroethenyl)propanamide typically involves the reaction of 2,2-dichloroethenylamine with propanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dichloroethenyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,2-dichloroethenyl)propanamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2,2-dichloroethenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dichloroethenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-dichloroethenyl)acetamide
  • N-(2,2-dichloroethenyl)butanamide
  • N-(2,2-dichloroethenyl)pentanamide

Uniqueness

N-(2,2-dichloroethenyl)propanamide is unique due to its specific dichloroethenyl group, which imparts distinct reactivity and interaction profiles compared to other similar compounds. This uniqueness makes it valuable in specialized applications where precise chemical behavior is required .

Properties

IUPAC Name

N-(2,2-dichloroethenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7Cl2NO/c1-2-5(9)8-3-4(6)7/h3H,2H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFZXNSINBITNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC=C(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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